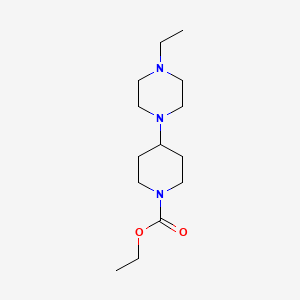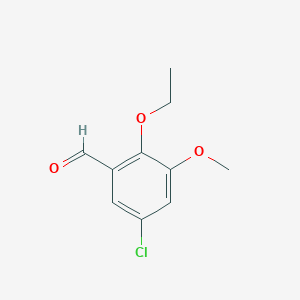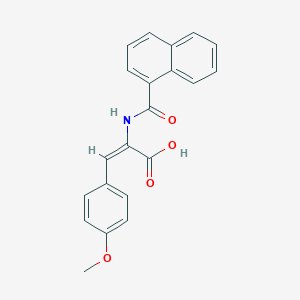
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid, also known as MNAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MNAA is a derivative of naphthalene and has been synthesized through various methods.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and survival of cancer cells. This compound may also inhibit the production of inflammatory cytokines in cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells and contribute to the development of various diseases, including cancer. This compound has also been found to reduce the production of inflammatory cytokines in cells. In animal models of inflammation, this compound has been shown to reduce swelling and inflammation.
実験室実験の利点と制限
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid. Further research is needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for the development of new drugs. This compound may also have applications in the treatment of other diseases, such as neurodegenerative diseases. Further research is needed to explore these potential applications. Additionally, the development of new methods for the synthesis of this compound may help to improve its potential applications in the field of medicine.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in the field of medicine. It has been synthesized through various methods and has been found to have anti-inflammatory and anti-cancer properties. This compound has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the mechanism of action of this compound and explore its potential applications in the treatment of various diseases.
合成法
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid can be synthesized through various methods, including the Knoevenagel condensation reaction. In this method, 4-methoxybenzaldehyde and 1-naphthoyl chloride are reacted with malonic acid in the presence of a base to produce this compound. Other methods of synthesis include the reaction of 4-methoxybenzaldehyde and 1-naphthylamine with ethyl cyanoacetate in the presence of a base.
科学的研究の応用
3-(4-methoxyphenyl)-2-(1-naphthoylamino)acrylic acid has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammation.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-(naphthalene-1-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-26-16-11-9-14(10-12-16)13-19(21(24)25)22-20(23)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,23)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHCMZNOXCOJFO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
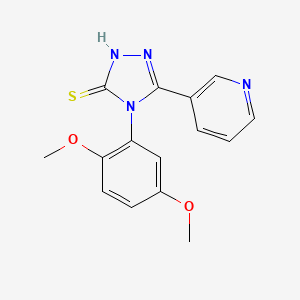
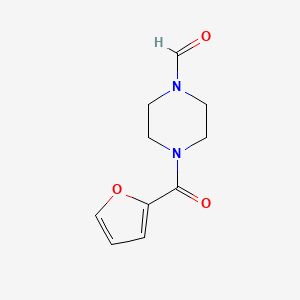


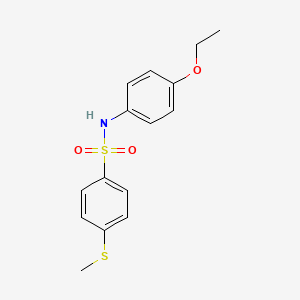
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![2-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5697560.png)
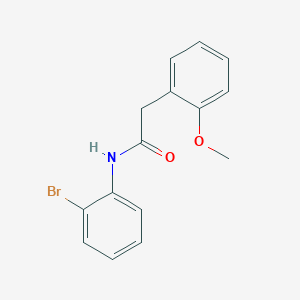
![N-(2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5697582.png)
